
2-Anilino-2-(4-bromophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Anilino-2-(4-bromophenyl)acetonitrile is a useful research compound. Its molecular formula is C14H11BrN2 and its molecular weight is 287.15g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
2-Anilino-2-(4-bromophenyl)acetonitrile has been investigated for its potential as a pharmaceutical agent due to its biological activity. It serves as an intermediate in the synthesis of various therapeutic compounds.
- Antibiotic Development : This compound acts as a key intermediate in the synthesis of antibiotics, highlighting its importance in medicinal chemistry .
- Neurological Studies : Research indicates that derivatives of this compound may exhibit inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
The compound is utilized in organic synthesis for creating complex molecules through various reactions:
- C–H Amination : It has been shown to participate in C(sp3)−H amination reactions, which are crucial for synthesizing diverse nitrogen-containing compounds .
- Late-stage Functionalization : The ability to modify existing compounds makes it valuable for late-stage functionalization in drug development, allowing for the introduction of specific functional groups without significant alteration of the core structure .
Case Study 1: Anticholinesterase Activity
A study evaluated the anticholinesterase activity of compounds derived from this compound. The results indicated that certain derivatives exhibited significant inhibition of acetylcholinesterase, with IC50 values comparable to established inhibitors. This suggests that modifications to the core structure could enhance therapeutic efficacy against Alzheimer's disease .
Case Study 2: C–H Amination Reactions
In another investigation, the compound was subjected to C(sp3)−H amination using Rhodium catalysts. The study demonstrated selective amination at the α-position relative to the nitrogen atom, yielding products with high regioselectivity and efficiency. This method opens pathways for synthesizing complex biaryl compounds relevant in pharmaceuticals .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical | Intermediate for antibiotic synthesis | Essential for developing new antibiotics |
Neurological | Potential acetylcholinesterase inhibitor | Significant activity against AChE |
Organic Synthesis | Used in C–H amination reactions | High selectivity and efficiency |
Late-stage Functionalization | Modifies existing drugs with precision | Enhances drug design flexibility |
Properties
CAS No. |
578710-10-8 |
---|---|
Molecular Formula |
C14H11BrN2 |
Molecular Weight |
287.15g/mol |
IUPAC Name |
2-anilino-2-(4-bromophenyl)acetonitrile |
InChI |
InChI=1S/C14H11BrN2/c15-12-8-6-11(7-9-12)14(10-16)17-13-4-2-1-3-5-13/h1-9,14,17H |
InChI Key |
SVIFZOGVKKKEPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.